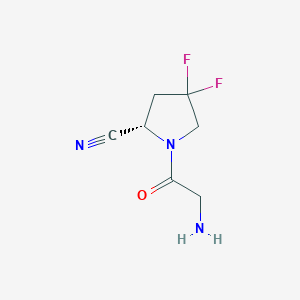
2-Fluoro-5-methylpyridin-3-ol
Vue d'ensemble
Description
“2-Fluoro-5-methylpyridin-3-ol” is a chemical compound with the molecular formula C6H6FNO . It is a type of pyridinol, which is a class of compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom, substituted at one or more positions by a hydroxyl group .
Synthesis Analysis
The synthesis of pyridinols, including “2-Fluoro-5-methylpyridin-3-ol”, can be achieved through various methods. One approach involves the use of halogen-metal exchange followed by borylation . Another method involves the use of iridium or rhodium-catalyzed C-H or C-F borylation . The specific synthesis process for “2-Fluoro-5-methylpyridin-3-ol” is not explicitly mentioned in the available literature.
Molecular Structure Analysis
The molecular structure of “2-Fluoro-5-methylpyridin-3-ol” consists of a pyridine ring with a fluorine atom at the 2nd position, a methyl group at the 5th position, and a hydroxyl group at the 3rd position . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .
Chemical Reactions Analysis
Pyridinols, including “2-Fluoro-5-methylpyridin-3-ol”, can undergo various chemical reactions. For instance, they can react with pentafluoro- and pentachloropyridines . Pyridin-4-ol yields a product of attack at the nitrogen atom, while pyridin-3-ol reacts at the oxygen atom. Pyridin-2-ol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Fluoro-5-methylpyridin-3-ol” include a molecular weight of 127.116 . More detailed properties such as boiling point, vapor pressure, and others can be determined using various analytical techniques .
Applications De Recherche Scientifique
Synthesis and Chemical Functionalization
2-Fluoro-5-methylpyridin-3-ol is used in the synthesis of various compounds. For instance, it is involved in the efficient functionalization of pyridinylmethyl derivatives, leading to the synthesis of cognition enhancer drug candidates (Pesti et al., 2000). Another example is its use in the synthesis of Methyl 4-Fluoro-3-methylpyridine-2-carboxylate, which is achieved through a series of reactions including oxidation, nitration, and reduction (Shi Qunfeng et al., 2012).
Application in Herbicide Development
2-Fluoro-5-methylpyridin-3-ol is also significant in the development of herbicides. A study synthesized a series of 2-cyano-3-(2-fluoro-5-pyridyl)methylaminoacrylates using 2-Fluoro-5-pyridinemethylamine, showing excellent herbicidal activities in post-emergence treatment of certain weeds (Liu et al., 2005).
Use in Medical Imaging
In medical imaging, particularly Positron Emission Tomography (PET), compounds like 2-Fluoro-5-methylpyridin-3-ol have been used. For instance, fluorine-18 labeled fluoropyridines, which may include derivatives of 2-Fluoro-5-methylpyridin-3-ol, are applied in PET imaging to enhance the technique's efficacy (Carroll et al., 2007).
Relevance in Brain Imaging Studies
2-Fluoro-5-methylpyridin-3-ol derivatives have been developed for brain imaging, particularly in studying fatty acid amide hydrolase in rat and monkey brains. This has implications in understanding various neurological conditions and potential treatments (Kumata et al., 2015).
Role in Understanding Drug Resistance
Studies have also explored the role of derivatives of 2-Fluoro-5-methylpyridin-3-ol in drug resistance mechanisms, such as in cancer therapy. For example, the ATP-dependent multidrug resistance protein-5 (MRP5, ABCC5) has been shown to confer resistance to certain drugs by transporting their metabolites, which may include derivatives of this compound (Pratt et al., 2005).
Safety And Hazards
Propriétés
IUPAC Name |
2-fluoro-5-methylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c1-4-2-5(9)6(7)8-3-4/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGARNFBBEGRKKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30739538 | |
| Record name | 2-Fluoro-5-methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30739538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-methylpyridin-3-ol | |
CAS RN |
1184172-53-9 | |
| Record name | 2-Fluoro-5-methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30739538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Ethyl 5-Cbz-4,5,6,7-Tetrahydrothieno-[3,2-c]pyridine-2-carboxylate](/img/structure/B1404177.png)




